N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O4/c1-10(22)20-11-3-4-14(25-2)12(7-11)21-15(23)9-19-16(24)13-8-17-5-6-18-13/h3-8H,9H2,1-2H3,(H,19,24)(H,20,22)(H,21,23) |
InChI Key |
WHRWYTLIYOWZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Amidation via Ethanamide Intermediate
Step 1: Synthesis of 2-Amino-N-(5-acetamido-2-methoxyphenyl)acetamide
-
Acetylation of 5-Amino-2-methoxyaniline :
-
Bromoacetylation :
-
Aminolysis :
Step 2: Coupling with Pyrazine-2-Carboxylic Acid
-
Activation of Pyrazine-2-Carboxylic Acid :
-
Amide Bond Formation :
-
Combine activated pyrazine-2-carboxylic acid with 2-amino-N-(5-acetamido-2-methoxyphenyl)acetamide in DMSO, using N,N-diisopropylethylamine (DIPEA) as a base.
-
Conditions : Room temperature, 24 h.
-
Purification : Preparative HPLC (C18 column, acetonitrile/water gradient).
-
Yield : ~60% (target compound).
-
Route 2: One-Pot Tandem Amidation
Step 1: Simultaneous Activation of Carboxylic Acids
-
Reagents :
-
Formation of Active Esters :
-
Stir at 0°C for 1 h to generate pyrazine-2-carbonyloxy succinimide and bromoacetyloxy succinimide.
-
Step 2: Sequential Coupling
-
First Amidation :
-
Second Amidation :
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU > EDC > CDI | HATU: +15% yield |
| Solvent | DMSO > DMF > Acetonitrile | DMSO: Better solubility |
| Reaction Time | 24–48 h | <24 h: Incomplete coupling |
Common Side Reactions
-
Dimerization of Ethylenediamine :
-
Hydrolysis of Acetamido Group :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Routes
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 60% | 55% |
| Steps | 3 | 2 |
| Purification Complexity | Moderate (HPLC) | High (Recrystallization) |
| Scalability | Suitable for >10 g | Limited to <5 g |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, studies focusing on similar pyrazine derivatives have demonstrated their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. A notable case study involved a pyrazine derivative which showed moderate to high potency against RET kinase, a target for certain cancers .
Table 1: Anticancer Activity of Pyrazine Derivatives
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been explored as modulators of AMPA receptors, which are critical in synaptic transmission and plasticity. A study reported that modifications to the pyrazine core could enhance brain penetration and receptor occupancy, leading to improved seizure protection in animal models .
Table 2: Neurological Activity of Related Compounds
| Compound Name | Mechanism of Action | Efficacy | Reference |
|---|---|---|---|
| Imidazopyrazine 5 | AMPA Receptor Modulator | High | |
| Compound JNJ-61432059 | γ-8 Receptor Modulator | Moderate |
Synthesis and Structural Insights
The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves complex organic reactions that can yield various derivatives with altered biological activities. The synthetic pathways typically involve the condensation of substituted anilines with pyrazine carboxylic acids, followed by acetylation and other modifications to enhance solubility and bioavailability.
Table 3: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | 5-Acetylamino-2-methoxyphenylamine + Pyrazine-2-carboxylic acid |
| Step 2 | Acetylation | Acetic anhydride |
| Step 3 | Purification | Column chromatography |
Future Research Directions
The ongoing exploration of this compound is promising, particularly in the realms of targeted therapy for cancer and neurological conditions. Future studies should focus on:
- In vivo efficacy : Testing the compound in animal models to evaluate therapeutic outcomes.
- Mechanistic studies : Understanding the molecular interactions at play within biological systems.
- Structure-activity relationship (SAR) : Investigating how structural changes affect pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The acetylamino and methoxy groups can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazine-2-Carboxamide Derivatives
Key comparisons include:
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
- Structure : Pyrazine carboxamide with 2-nitrophenyl and methyl substituents.
- Synthesis : Prepared via coupling of 3-methyl-pyrazine-2-carboxylic acid with N-methyl-2-nitroaniline using isobutyl chloroformate (yield: 22–27%) .
- Physicochemical Data :
- Molecular Weight: 273.0 g/mol (EI-MS).
- Rotameric Behavior: Observed in $ ^1H $ NMR due to restricted rotation around the amide bond.
- Significance : Demonstrates the impact of nitro and methyl groups on conformational stability.
N-(2-Oxo-2-((4-(Pyridin-2-yl)Thiazol-2-yl)Amino)Ethyl)Pyrazine-2-Carboxamide ()
Table 1: Pyrazine Carboxamide Derivatives
*Calculated based on molecular formula.
Substituted Phenyl Acetamide Derivatives
Compounds with acetamide-linked aromatic systems highlight the role of substituent effects:
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-[[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide ()
- Structure : Acetamide with triazole and pyridinyl groups.
- Key Features :
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-(Furan-2-ylmethyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
Table 2: Substituted Phenyl Acetamides
Antimicrobial Activity ()
- Imidazolidinone Derivatives: Compound 5b (MIC = 25 mg/mL against S. aureus and P. aeruginosa) shares an acetamide backbone with the target compound. The cyclohexyl and chlorophenyl groups in 5b suggest bulky substituents enhance membrane penetration .
- Pyrazine Carboxamides: notes N-substituted pyrazine-2-carboxamides (e.g., 5-chloro derivatives) exhibit antimycobacterial activity, with IC$ _{50} $ values in the µM range .
Physicochemical and Structural Insights
- Solubility: Methoxy and acetylamino groups in the target compound likely improve aqueous solubility compared to nitro- or trifluoromethyl-containing analogs (e.g., ’s 8b, m.p. 241–242°C) .
- Hydrogen Bonding : The pyrazine ring’s nitrogen atoms and amide bonds provide multiple sites for target interaction, similar to ML300 (), a SARS-CoV-2 M$ ^{pro} $ inhibitor .
Biological Activity
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a novel compound belonging to the pyrazine family, known for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Acetylamino group : Enhances solubility and potential interactions with biological targets.
- Methoxyphenyl moiety : Contributes to the compound's pharmacological properties.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : Similar to other piperazine derivatives, it may interact with receptors involved in pain pathways, particularly the P2X3 receptor.
- Anti-inflammatory Effects : The structural components indicate potential anti-inflammatory properties, making it a candidate for pain management therapies.
- Induction of Apoptosis : Related pyrazine compounds have shown efficacy in inducing apoptosis in cancer cells, suggesting a possible anticancer application for this compound .
Anticancer Activity
Research indicates that pyrazine derivatives can effectively inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in leukemia cells by disrupting cell cycle progression and downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
Pain Management
The compound's structural similarity to known analgesics suggests it may serve as a modulator in pain pathways. Its interaction with specific receptors could provide insights into its analgesic potential.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling pyrazine-2-carboxamide derivatives with functionalized phenylacetamide intermediates. For example:
-
Step 1 : React 5-(acetylamino)-2-methoxyaniline with bromoacetyl chloride to form the 2-oxoethyl intermediate .
-
Step 2 : Couple this intermediate with pyrazine-2-carboxamide using peptide coupling reagents (e.g., HATU or DCC) under inert conditions .
-
Characterization : Use ¹H/¹³C NMR to confirm amide bond formation and HPLC-MS (>98% purity) to verify product integrity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Bromoacetyl chloride, DCM, RT | 78 | 95 |
| 2 | HATU, DIPEA, DMF, 0°C→RT | 65 | 98 |
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs; monitor degradation via LC-MS .
- Thermal Stability : Heat to 40–80°C for 48 hrs; analyze by DSC (melting point shifts) and TGA (mass loss) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?
- Methodology :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ values vary between HeLa (2.1 µM) and MCF-7 (5.8 µM) due to differential expression of target enzymes .
- Structural Confounders : Verify enantiomeric purity (e.g., chiral HPLC ); impure isomers may exhibit divergent activities.
- Resolution : Standardize assays using isomerically pure samples and knockout cell models to isolate target effects .
Q. What computational strategies predict binding modes to carbonic anhydrase IX (CA IX)?
- Methodology :
- Docking : Use AutoDock Vina with CA IX crystal structure (PDB: 3IAI). Prioritize pyrazine and acetyl groups for hydrogen bonding with Zn²⁺-coordinated residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate ΔG via MM-PBSA .
- Key Insight : The 2-methoxyphenyl moiety enhances hydrophobic interactions with Val-121 and Leu-198, improving affinity .
Q. How do substituent modifications (e.g., methoxy→ethoxy) impact pharmacokinetics?
- Methodology :
- SAR Study : Synthesize analogs (e.g., replace methoxy with ethoxy or halogens) .
- ADME Profiling : Measure solubility (shake-flask method), logP (HPLC), and metabolic stability (human liver microsomes) .
- Data Table :
| Substituent | Solubility (µg/mL) | logP | t₁/₂ (HLM, min) |
|---|---|---|---|
| -OCH₃ | 12.4 | 1.9 | 45 |
| -OC₂H₅ | 8.7 | 2.3 | 32 |
| -Cl | 5.1 | 2.8 | 18 |
Contradiction Analysis
Q. Why do some studies report potent CA IX inhibition while others show negligible activity?
- Root Cause :
- Enzymatic vs. Cellular Assays : Pure enzyme assays (IC₅₀ = 0.8 µM) may not account for cell permeability issues (e.g., P-gp efflux in MDR1+ cells) .
- Probe Interference : Fluorescent tags (e.g., FITC-conjugated analogs) disrupt binding; validate via label-free SPR .
- Recommendation : Use isotope-labeled tracers (³H/¹⁴C) for accurate cellular uptake quantification .
Experimental Design Guidance
Q. How to optimize reaction yields for large-scale synthesis?
- Strategy :
- Catalyst Screening : Replace HATU with cost-effective EDC/HOBt for amide coupling (yield increases from 65% to 72%) .
- Solvent Optimization : Use THF/water biphasic systems to reduce side reactions (e.g., acetyl hydrolysis) .
- Critical Parameter : Maintain strict temperature control (<5°C during coupling) to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
